molecular formula C7H9BrN2O2 B11812616 Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B11812616
M. Wt: 233.06 g/mol
InChI Key: JPXWOFFDRDKFLB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of a suitable solvent . The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the bromine atom at the 4-position makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10)

InChI Key

JPXWOFFDRDKFLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OC)Br

Origin of Product

United States

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